![molecular formula C16H14ClFN2O2 B2719379 N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 898357-69-2](/img/structure/B2719379.png)
N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide
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Overview
Description
“N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide” is a complex organic compound. It likely contains a phenethyl group, which is a seven-carbon chain consisting of a benzene ring and an ethyl group . This compound also seems to have chloro and fluoro substituents, which are common in many pharmaceuticals and could potentially affect the compound’s reactivity and polarity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the amide group could make it susceptible to reactions such as hydrolysis. The chloro and fluoro substituents might also affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the chloro, fluoro, and amide groups .Scientific Research Applications
Antiviral Activity
The synthesis and antiviral activity of this compound have been investigated. Researchers have developed 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from 4-chlorobenzoic acid. These derivatives showed certain anti-tobacco mosaic virus (TMV) activity . This finding suggests potential applications in antiviral drug development.
Materials Science
Considering its aromatic and functional groups, this compound could find applications in materials science. It might serve as a building block for designing new materials, such as polymers or supramolecular assemblies.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-6-4-11(5-7-12)8-9-19-15(21)16(22)20-14-3-1-2-13(18)10-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROTRGXJGVYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide |
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